2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methyl-2-phenylthioamide with α-haloketones under basic conditions.
Formation of the Pyridazine Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.
Coupling with Piperidine: The final step involves coupling the pyridazine-thiazole intermediate with piperidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions due to its potential as an enzyme inhibitor. Its structural features allow it to bind to specific active sites in enzymes.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings allow for strong binding interactions, potentially inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
- 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4OS2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H22N4OS2/c1-15-20(28-21(22-15)16-8-4-2-5-9-16)17-10-11-18(24-23-17)27-14-19(26)25-12-6-3-7-13-25/h2,4-5,8-11H,3,6-7,12-14H2,1H3 |
InChI Key |
VOSMALTWDKHFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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